Divergent Activity Profile of a Sec-Butyl Substituted Nitropyridine Analog Against DPP2 vs. DPP4 Enzymes
A structurally related sec-butyl nitropyridine compound (BDBM50382266, CHEMBL2022512) was profiled against human Dipeptidyl Peptidase 2 (DPP2) and Dipeptidyl Peptidase 4 (DPP4). The compound showed a striking difference in potency, being inactive against DPP2 (IC50 > 100,000 nM) but demonstrating a moderate inhibition of DPP4 (IC50 = 13,100 nM) [1]. This 7.6-fold difference in potency between two closely related protease targets suggests that the sec-butyl nitropyridine scaffold can be a useful tool for achieving intra-family selectivity.
| Evidence Dimension | Inhibitory Potency (IC50) against DPP2 vs. DPP4 |
|---|---|
| Target Compound Data | IC50 = 13,100 nM against DPP4 |
| Comparator Or Baseline | IC50 > 100,000 nM against DPP2 for the same compound |
| Quantified Difference | > 7.6-fold higher potency for DPP4 |
| Conditions | Human seminal plasma enzymes; p-nitroanilide (pNA) release assay from Lys-Ala-pNA (DPP2) and Gly-Pro-pNA (DPP4) substrates |
Why This Matters
This data suggests that a sec-butyl substitution on a 5-nitropyridine scaffold may confer a degree of selectivity that is not universally present in other aminopeptidase/DPP inhibitors, making it a valuable starting point for projects where DPP2-sparing activity is desired.
- [1] BindingDB. (n.d.). Activity Spreadsheet for BDBM50382266 (CHEMBL2022512). Retrieved from bdb8.ucsd.edu. View Source
